3-(3-Bromo-4-methylphenyl)butanoic acid
Description
3-(3-Bromo-4-methylphenyl)butanoic acid (CAS: 61692-72-6) is a halogenated aromatic carboxylic acid with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.129 g/mol. Its structure features a butanoic acid chain attached to a phenyl ring substituted with bromine at the 3-position and a methyl group at the 4-position (para to the acid chain). This compound has been historically used in organic synthesis, though recent reports indicate it is a discontinued product .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) |
InChI Key |
PZAQADQRPXFQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of bromine or other brominating agents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for 3-(3-Bromo-4-methylphenyl)butanoic acid are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutanoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-4-methylphenyl)butanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Positional Isomers
- Molecular Formula: C₁₀H₁₁BrO₂. Key Difference: The absence of a methyl group and altered bromine positioning reduce steric hindrance compared to the target compound. Enantiomerically pure synthesis methods for this isomer are well-documented, involving hydrolysis of ethyl esters under basic conditions .
Functional Group Variants
- 3-Borono-4-methylbenzoic Acid (CAS: 170230-88-3) Structure: Boronic acid (-B(OH)₂) at the 3-position and methyl at the 4-position on a benzoic acid backbone. Molecular Formula: C₈H₉BO₄. Key Difference: The shorter carboxylic acid chain (benzoic acid vs. butanoic acid) and boronic acid functional group make this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Heterocyclic Analogues
- Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates Structure: Imidazole ring with methyl, aryl, and ester groups. Synthesized via cyclization reactions using polyphosphoric acid (PPA) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Inference) | Key Functional Groups |
|---|---|---|---|
| 3-(3-Bromo-4-methylphenyl)butanoic acid | 257.129 | Moderate in polar solvents | Carboxylic acid, Br, CH₃ |
| 3-Borono-4-methylbenzoic acid | 179.970 | Low (boronic acid hydrophobicity) | Boronic acid, CH₃ |
| (S)-3-(4-Bromophenyl)butanoic acid | ~259.10 | High (polar carboxylate salt) | Carboxylic acid, Br |
Notes:
- The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., methanol, water under basic conditions), whereas boronic acid derivatives are less soluble due to hydrophobicity .
Data Table of Key Compounds
Research Findings and Gaps
- Synthesis : Robust methods exist for positional isomers and boronic acid variants, but the target compound’s discontinuation limits modern applications .
- Pharmacological Potential: Heterocyclic analogues (e.g., imidazole derivatives) show greater promise in drug design due to enhanced bioavailability and target engagement .
- Safety Data: Urgent need for toxicological studies on halogenated butanoic acids to guide safe handling protocols.
Biological Activity
3-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound characterized by a bromine atom and a carboxylic acid group attached to a butanoic acid backbone. Its molecular formula is C12H13BrO2, with a molecular weight of approximately 270.12 g/mol. The unique structural features of this compound allow for various biological interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Bromine Substituent : Influences reactivity and biological activity.
- Carboxylic Acid Group : Essential for interaction with biological targets.
Biological Activity
Research indicates that 3-(3-Bromo-4-methylphenyl)butanoic acid exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially modulating the activity of enzymes involved in inflammatory pathways. The presence of the bromine atom is thought to enhance these effects by influencing receptor binding and enzyme modulation.
2. Analgesic Properties
The compound has also been investigated for its analgesic effects. The carboxylic acid group is crucial for its interaction with pain receptors, which may lead to pain relief in various models of pain.
The biological activity of 3-(3-Bromo-4-methylphenyl)butanoic acid may be attributed to its ability to:
- Modulate enzyme activity related to inflammation.
- Interact with specific receptors involved in pain signaling pathways.
Comparative Analysis with Similar Compounds
A comparison of 3-(3-Bromo-4-methylphenyl)butanoic acid with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-3-methylbenzoic acid | C10H9BrO2 | Lacks butanoic acid chain; simpler structure |
| 4-(4-Bromophenyl)butanoic acid | C12H12BrO2 | Similar but different phenyl substitution |
| 3-Bromo-4-methylphenylacetic acid | C11H13BrO2 | Contains an acetic acid functional group |
The unique positioning of the bromine atom and the carboxylic acid group on the butanoic chain contributes to its distinct reactivity and potential biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to or including derivatives of 3-(3-Bromo-4-methylphenyl)butanoic acid. For instance:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives exhibiting electron-withdrawing groups showed enhanced anti-inflammatory effects, suggesting a structure-activity relationship (SAR) that could be explored further for therapeutic applications .
- Analgesic Potency Evaluation : Another investigation assessed various derivatives for their analgesic properties, indicating that modifications to the phenyl ring significantly impacted potency, with some derivatives outperforming traditional analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
